

Technical Analysis of Pyrazole-Thiane Conjugates: Cheminformatics and Synthetic Pathways

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Compound of Interest

Compound Name: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine
Cat. No.: B13294802

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Case Study: 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine Core Directive & Structural Definition

In the architecture of modern kinase inhibitors and G-protein coupled receptor (GPCR) ligands, the pyrazole core serves as a privileged scaffold due to its ability to participate in hydrogen bonding networks within the ATP-binding pocket. This guide dissects the specific conjugate **1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine**, a molecule that merges the aromatic stability of a pyrazole with the lipophilic, metabolic modulation of a saturated sulfur heterocycle (thiane).

The SMILES String Derivation

The Simplified Molecular Input Line Entry System (SMILES) for this molecule is constructed by identifying the core pyrazole, the methyl substitution, and the thiane (tetrahydrothiopyran) ring attached via a secondary amine linker.

Canonical SMILES: Cn1cc(NC2CCSCC2)cn1

Structural Decoding:

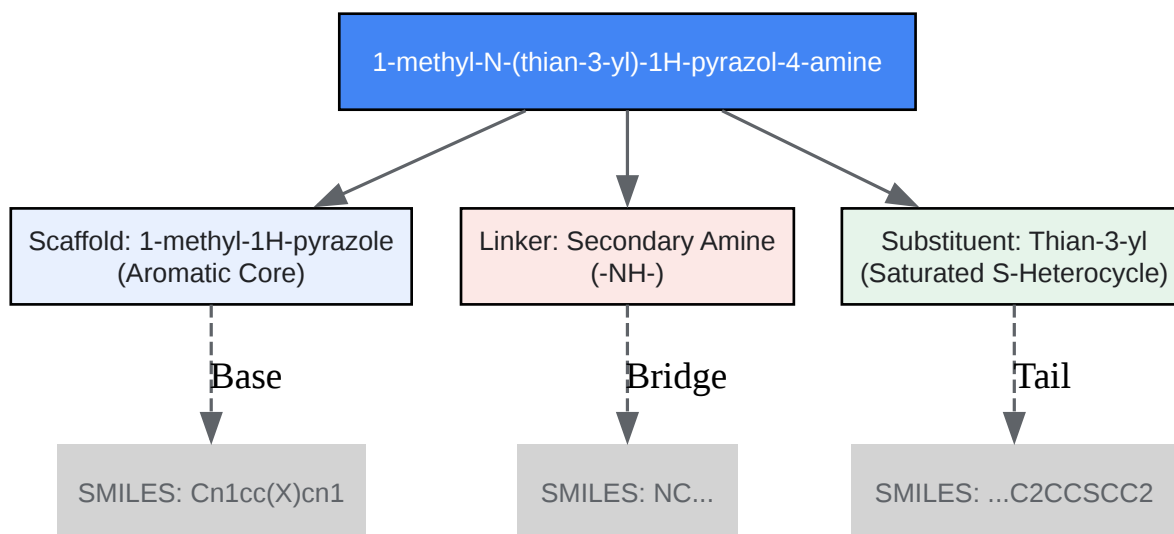
- Cn1cc...cn1: Represents the 1-methyl-1H-pyrazole core. The n1 indicates the nitrogen at position 1 (bearing the methyl group C), and the aromatic ring closure.
- ...c(N...)c...: Indicates the amine linker attached at position 4 of the pyrazole ring.
- ...C2CCSCC2: Represents the thian-3-yl moiety. The 2 labels the connection point (carbon). The path C-C-S-C-C traces the 6-membered ring including the sulfur atom, confirming the thiane structure.

Physicochemical Profile (Predicted)

- Molecular Weight: ~211.33 g/mol
- LogP (Consensus): 1.8 – 2.2 (Thiane ring increases lipophilicity compared to piperidine analogs).
- H-Bond Donors: 1 (Secondary amine).
- H-Bond Acceptors: 3 (Two pyrazole nitrogens, one thiane sulfur).
- Rotatable Bonds: 2.

Cheminformatics & Visualization

To understand the topological connectivity, we visualize the parsing of the SMILES string into its functional components.



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Figure 1: Hierarchical decomposition of the SMILES string into functional chemical fragments.

Synthetic Methodology: Reductive Amination[1][2] [3][4]

The most robust and "self-validating" protocol for synthesizing secondary amines where one partner is a ketone (thian-3-one) and the other is an aromatic amine (1-methyl-1H-pyrazol-4-amine) is Reductive Amination. This approach avoids the harsh conditions of nucleophilic aromatic substitution (S_NAr) or the cost of Palladium-catalyzed Buchwald-Hartwig couplings.

Retrosynthetic Analysis

- Target: **1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine**
- Disconnection: N–C(Thiane) bond.
- Precursors:
 - Amine: 1-methyl-1H-pyrazol-4-amine (Commercially available or synthesized from 4-nitro-1-methylpyrazole).
 - Ketone: Dihydro-2H-thiopyran-3(4H)-one (Thian-3-one).

Experimental Protocol (Standardized)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the ketone or the pyrazole ring.

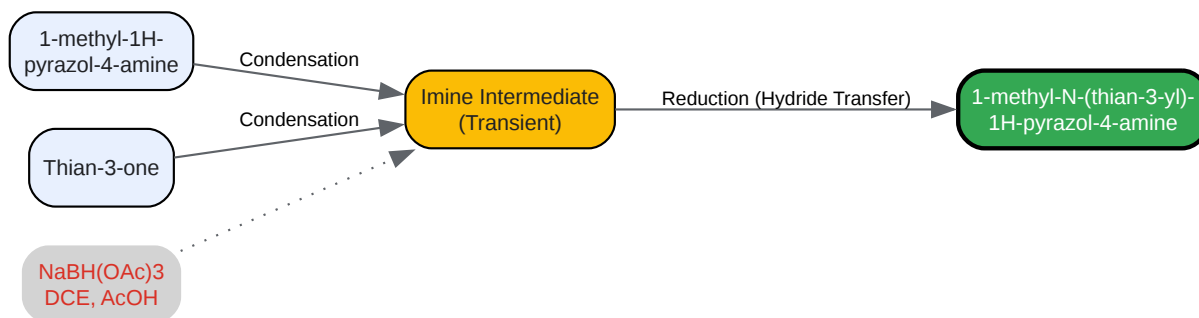
Reagents:

- Amine (1.0 equiv)[1]
- Ketone (1.1 equiv)
- NaBH(OAc)₃ (1.5 equiv)
- Acetic Acid (catalytic, 1-2 drops)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Workflow:

- Imine Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 1-methyl-1H-pyrazol-4-amine (1.0 equiv) and thian-3-one (1.1 equiv) in anhydrous DCE (0.1 M concentration).
- Activation: Add catalytic Acetic Acid to facilitate imine formation. Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and appearance of the imine intermediate.
- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
- Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Reaction Pathway Diagram



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Figure 2: One-pot reductive amination pathway using mild hydride donors.

Medicinal Chemistry Rationale

Why design this specific conjugate? The integration of the thiane ring offers distinct advantages over its carbon (cyclohexane) or nitrogen (piperidine) analogues.

Property	Thiane (S-Heterocycle)	Cyclohexane (Carbocycle)	Piperidine (N-Heterocycle)
Lipophilicity (LogP)	Moderate	High	Low (if basic N is charged)
Metabolic Liability	S-Oxidation (Sulfoxide/Sulfone)	Hydroxylation	N-Oxidation / Dealkylation
Electronic Effect	Sigma-hole interactions (S)	Inert	H-bond donor/acceptor
Conformation	Chair (distorted)	Chair	Chair

Strategic Insight: The sulfur atom in the thiane ring can act as a "soft" Lewis base, potentially interacting with specific residues (e.g., Cysteine thiols or aromatic edges) in the target protein pocket via sulfur-pi interactions, which are not possible with a cyclohexane ring. Furthermore, the metabolic oxidation of sulfur to sulfoxide (S=O) or sulfone (O=S=O) can be exploited to

create active metabolites or to tune the polarity of the drug candidate during lead optimization [1].

References

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Sources

- 1. PubChemLite - 1-(thian-4-yl)-1h-pyrazol-3-amine (C8H13N3S) [pubchemlite.lcsb.uni.lu]
- 2. BJOC - An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
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